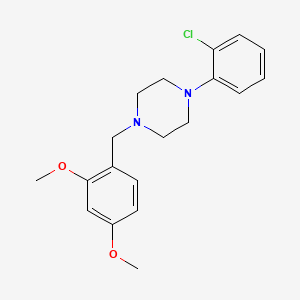![molecular formula C17H20N2O5S B5850980 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)
1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide, also known as LJH685, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular signaling pathways. This inhibition leads to a disruption in the normal functioning of these pathways, ultimately resulting in the suppression of cancer cell growth or the protection of neurons from damage.
Biochemical and Physiological Effects:
1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, the compound has been shown to have anti-inflammatory effects and to be a potent antioxidant. These properties make 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide a promising candidate for further research in a variety of fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is that the compound's mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are numerous future directions for research on 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide. One area of focus could be on further elucidating the compound's mechanism of action, which would provide a better understanding of its potential therapeutic uses. Other areas of research could include investigating 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide's potential as a treatment for other diseases, such as autoimmune disorders or cardiovascular disease. Additionally, further studies could be conducted to investigate the compound's safety and toxicity profile.
Synthesemethoden
The synthesis of 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 5-indolinesulfonamide with formaldehyde and acetic anhydride to form a furoyl derivative. This intermediate is then reacted with dimethylamine to yield the final product, 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes that are involved in cancer cell growth. Other studies have investigated 1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[5-(methoxymethyl)furan-2-carbonyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-18(2)25(21,22)14-5-6-15-12(10-14)8-9-19(15)17(20)16-7-4-13(24-16)11-23-3/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRMDHZVVIQLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(methoxymethyl)furan-2-carbonyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)





![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)




![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)

![methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)